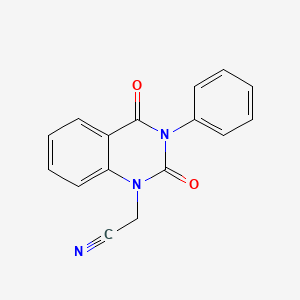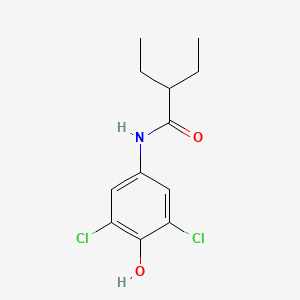![molecular formula C14H9BrO2S B5733628 7-bromobenzo[de]thiochromen-3-yl acetate](/img/structure/B5733628.png)
7-bromobenzo[de]thiochromen-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromobenzo[de]thiochromen-3-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of thiochromene, which is a heterocyclic compound that contains sulfur and has a wide range of biological activities.
Aplicaciones Científicas De Investigación
7-bromobenzo[de]thiochromen-3-yl acetate has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In organic chemistry, it has been used as a building block for the synthesis of more complex molecules. In materials science, it has been explored for its potential use in the development of organic semiconductors.
Mecanismo De Acción
The mechanism of action of 7-bromobenzo[de]thiochromen-3-yl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
7-bromobenzo[de]thiochromen-3-yl acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-bromobenzo[de]thiochromen-3-yl acetate is its high yield and purity, which make it suitable for use in lab experiments. It is also relatively stable and easy to handle. However, one limitation is that it can be difficult to dissolve in certain solvents, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
For research include the development of more potent and selective derivatives, investigation of its potential use in organic semiconductors, and exploration of its potential applications in other fields.
Métodos De Síntesis
The synthesis of 7-bromobenzo[de]thiochromen-3-yl acetate involves the reaction of 3-acetylcoumarin with bromine in the presence of a Lewis acid catalyst. The reaction proceeds through the electrophilic substitution of bromine on the 7-position of the coumarin ring, followed by acetylation of the resulting bromo derivative. The yield of this reaction is typically high, and the purity of the product can be enhanced through recrystallization.
Propiedades
IUPAC Name |
(10-bromo-2-thiatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO2S/c1-8(16)17-12-7-18-13-6-5-11(15)9-3-2-4-10(12)14(9)13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATSBRXGKSDIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CSC2=C3C1=CC=CC3=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobenzo[de]thiochromen-3-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733549.png)

![4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5733571.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B5733573.png)



![3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5733599.png)

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5733607.png)


![ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate](/img/structure/B5733624.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)